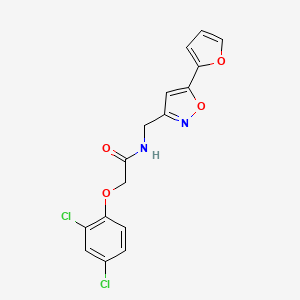![molecular formula C18H13NO5S B2589808 Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate CAS No. 241488-28-8](/img/structure/B2589808.png)
Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate” is a complex organic compound. It contains several functional groups including a benzoyloxy group, an imino group, a furanyl group, and a thiophene ring .
Molecular Structure Analysis
The molecular formula of the compound is C18H13NO5S, and its molecular weight is 355.36 . It contains a thiophene ring, a furan ring, and a benzoyl group, which can have significant implications for its chemical properties and reactivity.Wissenschaftliche Forschungsanwendungen
Oxidation Studies
Research has shown that the methyl group in benzimidazoles, which share structural similarities with the compound , can be oxidized. This oxidation process was explored using aqueous solutions of potassium permanganate and selenium dioxide, leading to carboxylic acid derivatives and formyl derivatives, respectively. These findings were supported by IR and PMR spectroscopic data (El’chaninov et al., 1982).
Curtius Rearrangement
Another study investigated the Curtius rearrangement of diethoxyphosphorylmethylfurans, a class of compounds related to the one . This process involves the transformation of carboxylic acids into azides, followed by heating to produce isocyanates. This reaction pathway was found to be significant for creating compounds with potential applications in various fields (Pevzner, 2011).
Stereoselective Synthesis
Research on the stereoselective synthesis of thienyl and furyl analogues of ephedrine, which have structural similarities to the compound in focus, has also been documented. This involves starting from cyanohydrins and proceeds through several steps, including methyl Grignard addition and reductive methylation. The biological activity of these compounds is a point of ongoing investigation (Effenberger & Eichhorn, 1997).
Potential Anti-HIV Agents
A study focused on synthesizing compounds for potential anti-HIV applications. This involved the cyclocondensation of iminonaphtho[1,2-d]thiazole with glyoxylic acid derivatives, including 2-furyl- and 2-thienylgly-oxylic acids. While some compounds showed promising results, their efficacy as anti-HIV agents is yet to be established (Liu et al., 1993).
Electrophilic Substitution Reactions
Research also encompasses the electrophilic substitution reactions in compounds with structural similarities to the compound of interest. This includes the study of acylation, bromination, nitration, sulfonation, hydroxymethylation, formylation, and acylation on the furan and thiophene rings. These reactions have significant implications in the field of organic synthesis (Vlasova et al., 2010).
Synthesis of Furan Derivatives
The synthesis of furan derivatives is another area of research. This involves the reaction of keto acetylenic esters with carbonyl reagents, leading to various furan derivatives, which are important intermediates in organic synthesis and have potential applications in pharmaceuticals (Saikachi & Kitagawa, 1971).
Eigenschaften
IUPAC Name |
methyl 3-[5-[(E)-benzoyloxyiminomethyl]furan-2-yl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5S/c1-22-18(21)16-14(9-10-25-16)15-8-7-13(23-15)11-19-24-17(20)12-5-3-2-4-6-12/h2-11H,1H3/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXWQOWACMOFLH-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=NOC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=N/OC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(4-fluorophenyl)-4-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)piperazine](/img/structure/B2589737.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide](/img/structure/B2589742.png)

![(Z)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2589745.png)
![2-(4-ethoxyphenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2589746.png)
